molecular formula C18H17ClN2O2S B2370969 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1421505-17-0

3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2370969
CAS No.: 1421505-17-0
M. Wt: 360.86
InChI Key: AIVHQMWXMRCPLC-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine.

    Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenyl group is introduced.

    Attachment of the Furan and Thiophene Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions could target the urea moiety or the aromatic rings.

    Substitution: Various substitution reactions can occur, especially on the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible therapeutic applications, though specific uses would require further research.

    Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
  • 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-3-yl)ethyl)urea

Uniqueness

The uniqueness of 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea lies in its specific arrangement of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(2-chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-16-5-1-2-6-17(16)20-18(22)21(12-14-8-10-23-13-14)9-7-15-4-3-11-24-15/h1-6,8,10-11,13H,7,9,12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVHQMWXMRCPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N(CCC2=CC=CS2)CC3=COC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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